3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups and a thiolane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction, where a suitable thiolane derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohols.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and thiolane ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the thiolane ring, which may result in different chemical and biological properties.
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)aniline: Similar structure but with an aniline group instead of a benzamide core.
Properties
CAS No. |
57752-74-6 |
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Molecular Formula |
C14H17NO5S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C14H17NO5S/c1-18-10-6-8(7-11(19-2)12(10)20-3)13(16)15-9-4-5-21-14(9)17/h6-7,9H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
BLGLSULLTLDOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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